molecular formula C17H23FN2O3 B2404825 tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate CAS No. 1322200-89-4

tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate

Cat. No. B2404825
CAS RN: 1322200-89-4
M. Wt: 322.38
InChI Key: CYWVVLRQOHLABO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of related compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has been achieved through condensation reactions. These compounds are characterized by spectroscopic techniques and X-ray diffraction studies, and evaluated for biological activities such as antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Intermediate in Drug Synthesis

  • Tert-butyl derivatives are important intermediates in synthesizing biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate in many biologically active compounds, including crizotinib (Kong et al., 2016).

Role in Anticancer Drug Synthesis

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized as an intermediate for small molecule anticancer drugs. This highlights its importance in developing new therapies for cancer (Zhang, Ye, Xu, & Xu, 2018).

Molecular Structure Studies

  • Studies on the molecular structure of related compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provide insights into the structural properties of these types of compounds, which are crucial for their biological activity (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-6-7-12(11-20)19-15(21)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWVVLRQOHLABO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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